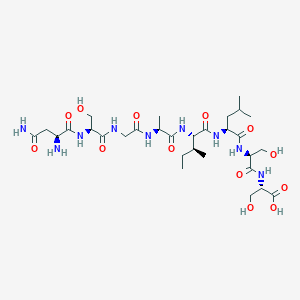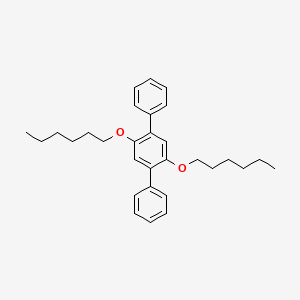
1,4-Dihexoxy-2,5-diphenylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihexoxy-2,5-diphenylbenzene: is an organic compound that belongs to the family of benzene derivatives It is characterized by the presence of two hexoxy groups and two phenyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dihexoxy-2,5-diphenylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route involves the alkylation of 1,4-dihydroxy-2,5-diphenylbenzene with hexyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dihexoxy-2,5-diphenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using alkyl halides and aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dihexoxy-2,5-diphenylbenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 1,4-dihexoxy-2,5-diphenylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of various biochemical pathways, contributing to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
- 1,4-Dimethoxy-2,5-diphenylbenzene
- 1,4-Diethoxy-2,5-diphenylbenzene
- 1,4-Dipropoxy-2,5-diphenylbenzene
Comparison: 1,4-Dihexoxy-2,5-diphenylbenzene is unique due to the presence of hexoxy groups, which impart distinct physical and chemical properties compared to its analogs. The longer alkyl chains in the hexoxy groups enhance the compound’s solubility in organic solvents and influence its reactivity in chemical reactions. This uniqueness makes it a valuable compound for specific applications in materials science and organic electronics .
Eigenschaften
CAS-Nummer |
241802-54-0 |
|---|---|
Molekularformel |
C30H38O2 |
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
1,4-dihexoxy-2,5-diphenylbenzene |
InChI |
InChI=1S/C30H38O2/c1-3-5-7-15-21-31-29-23-28(26-19-13-10-14-20-26)30(32-22-16-8-6-4-2)24-27(29)25-17-11-9-12-18-25/h9-14,17-20,23-24H,3-8,15-16,21-22H2,1-2H3 |
InChI-Schlüssel |
PPBZWUKFFVMSPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC(=C(C=C1C2=CC=CC=C2)OCCCCCC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
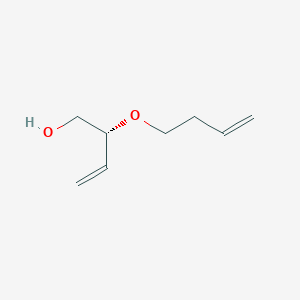
![Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-](/img/structure/B14240361.png)
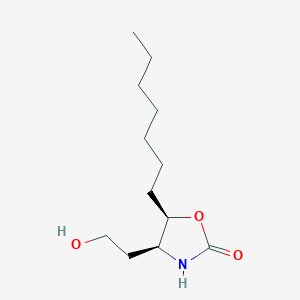

![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)
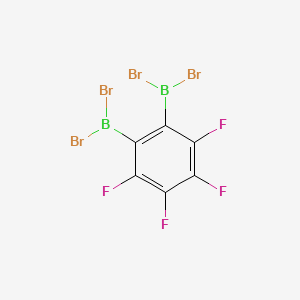
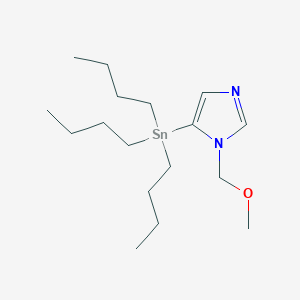
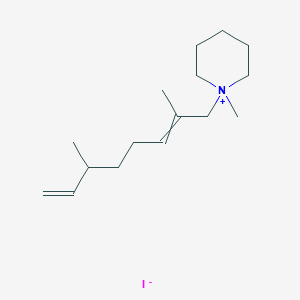
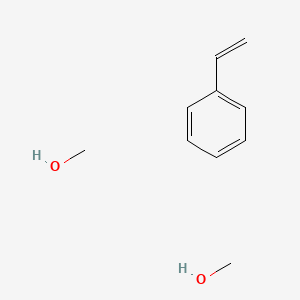
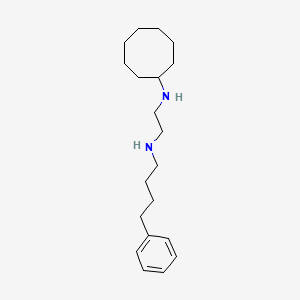
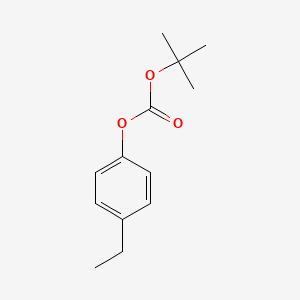
![(1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide](/img/structure/B14240429.png)
